molecular formula C13H19Cl2NO B577829 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220017-37-7

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B577829
CAS No.: 1220017-37-7
M. Wt: 276.201
InChI Key: PIRCTCHVVFRTHV-UHFFFAOYSA-N
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Description

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzyl group and an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorobenzyl group: This step involves the reaction of the piperidine ring with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the oxy-methyl linkage: The oxy-methyl group is introduced by reacting the intermediate compound with formaldehyde and a suitable catalyst.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Bromobenzyl)oxy]methyl}piperidine hydrochloride
  • 4-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride
  • 4-{[(2-Methylbenzyl)oxy]methyl}piperidine hydrochloride

Uniqueness

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall activity compared to its analogs.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRCTCHVVFRTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718617
Record name 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-37-7
Record name 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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